1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-12(22-13-16-7-17-19(8)13)9(2)21-14(20)18-11-5-3-10(15)4-6-11/h3-7,9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOPLKSOUMEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process.
Mode of Action
The compound shows superior Top1 inhibitory activity . It interacts with Top1, inhibiting its ability to break and rejoin DNA strands. This disruption in the DNA replication process can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The compound’s cytotoxic activities against tumor cell lines suggest it may have good cellular uptake
Result of Action
The compound’s action results in cell death , particularly in rapidly dividing cells. This is due to the disruption of the DNA replication process caused by the inhibition of Top1.
Biologische Aktivität
The compound 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate is a novel synthetic organic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN4O2S
- Molecular Weight : 304.78 g/mol
- Melting Point : 147-149 °C
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. A study evaluated various derivatives of thiazolo-triazoles against nearly 60 human cancer cell lines. The results demonstrated that these compounds had notable activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Specifically, derivatives such as 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones showed stronger anticancer activity compared to their respective amides .
Table 1: Anticancer Activity of Thiazolo-Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Renal Cancer | 0.086 |
| 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Breast Cancer | 0.095 |
| 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | Colon Cancer | 0.080 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been studied for its antimicrobial effects. Research on similar thiazole derivatives revealed promising results against various bacterial strains. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL depending on the strain tested .
Table 2: Antimicrobial Activity of Thiazolo-Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolo-triazole derivative | E. coli | 25 |
| Thiazolo-triazole derivative | K. pneumoniae | 12.5 |
| Thiazolo-triazole derivative | P. aeruginosa | 32 |
The biological activity of this compound may be attributed to its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation and has implications in treating neurodegenerative diseases . Additionally, the presence of the thiazole and triazole rings may enhance its interaction with biological targets due to their electron-withdrawing properties.
Case Studies
In a specific case study evaluating the effects of thiazolo-triazole derivatives on cancer cells:
- Study Design : A series of in vitro assays were conducted using human cancer cell lines.
- Findings : The compounds induced apoptosis in cancer cells through the activation of caspase pathways.
- : The study concluded that these derivatives could serve as potential leads for new anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Thiazolo-Triazole vs. Triazole-Thiadiazole Hybrids
- Thiadiazole Derivatives: Compounds like ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate () replace the thiazole ring with a thiadiazole. These derivatives often exhibit lower metabolic stability due to the labile hydrazone linkage .
- 6-Oxo-Thiazolo-Triazoles : Derivatives with a ketone group at position 6 (e.g., 2-(6-oxo-5,6-dihydrothiazolo[...]acetamides) show reduced steric hindrance but increased susceptibility to oxidation compared to the methyl-substituted target compound .
Functional Group Variations: Carbamates vs. Carboxamides
- Carboxamide Analogs : N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () replaces the carbamate with a carboxamide. Carboxamides generally have higher hydrogen-bonding capacity but may undergo faster enzymatic hydrolysis .
- Carbamate Stability : The target compound’s carbamate group offers a balance between stability and bioavailability, as seen in related sulfonamide-carbamate hybrids ().
Physicochemical Properties
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this carbamate compound, and how are key intermediates characterized?
Answer:
The synthesis typically involves coupling reactions between thiazolo-triazole intermediates and activated carbamate precursors. For example, a heterocyclic core (e.g., 6-methylthiazolo-triazole) is functionalized via nucleophilic substitution or esterification. Key steps include:
- Catalyst use : Bleaching Earth Clay (pH 12.5) in PEG-400 for carbamate bond formation under mild temperatures (70–80°C) .
- Purification : Thin-layer chromatography (TLC) monitoring, followed by recrystallization in solvents like aqueous acetic acid .
- Intermediate characterization : Melting points, / NMR for regiochemical confirmation, and HRMS for molecular ion validation .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound and its derivatives?
Answer:
- and NMR : Essential for verifying substituent positions (e.g., methyl groups on thiazolo-triazole, chlorophenyl carbamate signals). For instance, aromatic protons in the 4-chlorophenyl group appear as doublets near δ 7.3–7.5 ppm .
- HRMS : Validates molecular formula via [M+H] peaks (e.g., exact mass matching CHClNOS) .
- IR spectroscopy : Confirms carbamate C=O stretches (~1700 cm) and NH bends (~3300 cm) .
Advanced: How can reaction conditions be systematically optimized to improve yield and purity in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Vary catalysts (e.g., triethylamine vs. KCO), solvents (PEG-400 vs. THF), and temperatures to identify optimal parameters .
- Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) enhance recyclability and reduce byproducts .
- In-line monitoring : Use techniques like ReactIR to track reaction progress and minimize over-reaction .
Advanced: How can computational tools guide the design of novel derivatives with enhanced bioactivity?
Answer:
- Reaction path search : Quantum chemical calculations (DFT) predict transition states and regioselectivity for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis of high-affinity analogs.
- Machine learning : Train models on existing data to predict solubility, stability, and reactivity of new derivatives .
Advanced: How should researchers address contradictions in spectroscopic data between synthesized batches?
Answer:
- Purity assessment : Re-examine recrystallization solvents (e.g., switch from ethanol to DMF for polar byproduct removal) .
- Advanced techniques : Use X-ray crystallography to resolve ambiguous NMR assignments, particularly for stereoisomers .
- Cross-validation : Compare HRMS and elemental analysis to rule out impurities or hydration states .
Advanced: What strategies are effective in scaling up synthesis while maintaining regiochemical control?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., carbamate coupling) .
- Microwave-assisted synthesis : Enhances reaction rates and reduces side reactions in heterocycle formation .
- Crystallization engineering : Optimize cooling rates and anti-solvent addition to control polymorph formation .
Advanced: How can researchers leverage heterocyclic chemistry to modify the core structure for targeted applications?
Answer:
- Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the thiazolo-triazole 5-position to modulate electronic properties .
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorophenyl or pyridyl moieties to enhance pharmacokinetics .
- Hybrid systems : Fuse with pyrimidine or oxadiazole rings to explore dual-target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
